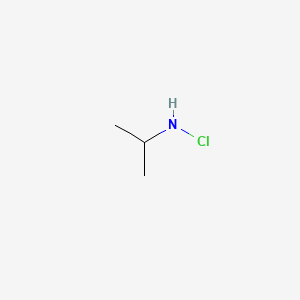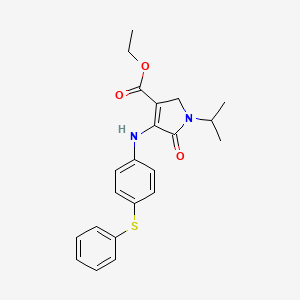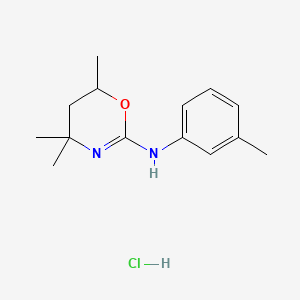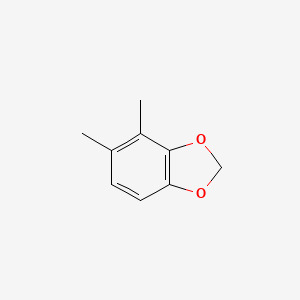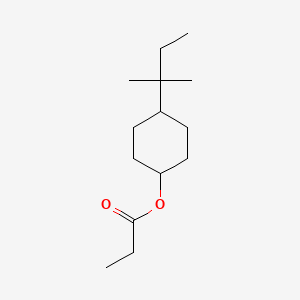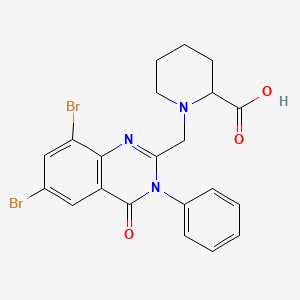
2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- is a complex organic compound that features a piperidine ring and a quinazoline moiety.
Vorbereitungsmethoden
The synthesis of 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The preparation methods often include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Quinazoline Moiety: This step involves the synthesis of the quinazoline ring, which is then attached to the piperidine ring through a series of condensation reactions.
Analyse Chemischer Reaktionen
2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- stands out due to its unique structural features and potential applications. Similar compounds include:
6-Oxo-2-piperidinecarboxylic acid: Known for its use in synthesizing functionalized β-lactam N-heterocycles.
Isonipecotic acid: Utilized in the synthesis of various pharmaceutical agents.
Eigenschaften
CAS-Nummer |
77161-19-4 |
|---|---|
Molekularformel |
C21H19Br2N3O3 |
Molekulargewicht |
521.2 g/mol |
IUPAC-Name |
1-[(6,8-dibromo-4-oxo-3-phenylquinazolin-2-yl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C21H19Br2N3O3/c22-13-10-15-19(16(23)11-13)24-18(12-25-9-5-4-8-17(25)21(28)29)26(20(15)27)14-6-2-1-3-7-14/h1-3,6-7,10-11,17H,4-5,8-9,12H2,(H,28,29) |
InChI-Schlüssel |
NUFIYYVHMBZMPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C(=O)O)CC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


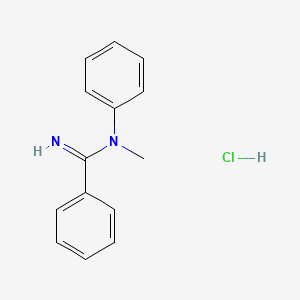
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
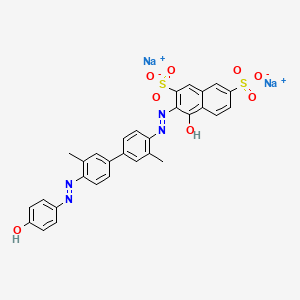

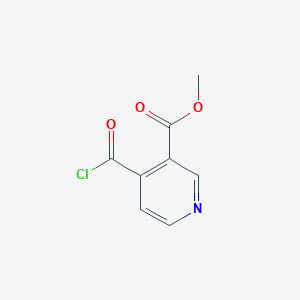
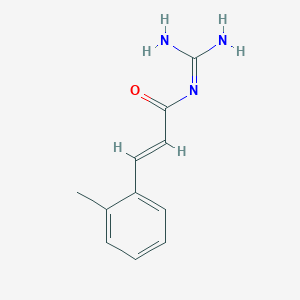

![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
